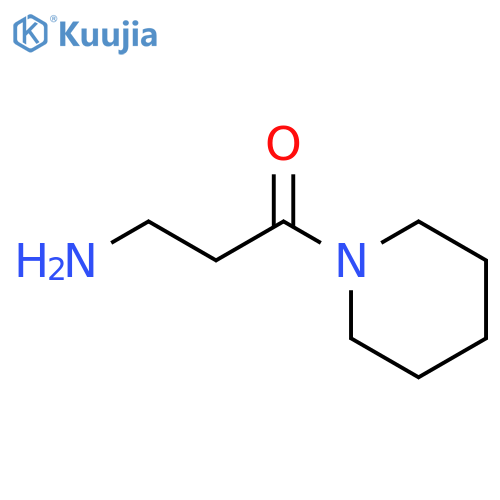Cas no 161862-09-5 (3-amino-1-(piperidin-1-yl)propan-1-one)

161862-09-5 structure
商品名:3-amino-1-(piperidin-1-yl)propan-1-one
CAS番号:161862-09-5
MF:C8H16N2O
メガワット:156.225441932678
MDL:MFCD06212596
CID:1070275
PubChem ID:6486621
3-amino-1-(piperidin-1-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-Amino-1-piperidin-1-yl-propan-1-one
- 3-amino-1-(piperidin-1-yl)propan-1-one
- 3-amino-1-piperidin-1-ylpropan-1-one
- 3-Amino-1-(1-piperidinyl)-1-propanone HCl
- 3-amino-1-piperidylpropan-1-one
- AKOS BC-2004
- RARECHEM AL BW 0251
- 3-Amino-1-(piperidin-1-yl)
- ASINEX-REAG BAS 16463654
- SCHEMBL6694116
- 3-Amino-1-(1-piperidinyl)-1-propanone
- DA-09648
- 3-amino-1-piperidin-1-yl-propan-1-one, AldrichCPR
- Z241054230
- 1-Propanone, 3-amino-1-(1-piperidinyl)-
- EN300-43310
- 161862-09-5
- J-009868
- AKOS000112521
- DTXSID40424564
- SB41203
- MFCD06212596
- F21072
- ALBB-022668
- 3-oxo-3-piperidin-1-ylpropan-1-amine hydrochloride
-
- MDL: MFCD06212596
- インチ: InChI=1S/C8H16N2O/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7,9H2
- InChIKey: WXNXYKNQQCRFSR-UHFFFAOYSA-N
- ほほえんだ: C1CCN(CC1)C(=O)CCN
計算された属性
- せいみつぶんしりょう: 156.12600
- どういたいしつりょう: 156.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
じっけんとくせい
- PSA: 46.33000
- LogP: 0.98590
3-amino-1-(piperidin-1-yl)propan-1-one セキュリティ情報
- 危険カテゴリコード: 22
-
危険物標識:


- 危険レベル:IRRITANT
3-amino-1-(piperidin-1-yl)propan-1-one 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-amino-1-(piperidin-1-yl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D660350-10g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 95% | 10g |
$785 | 2024-08-03 | |
| Enamine | EN300-43310-1.0g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 1g |
$100.0 | 2023-05-03 | ||
| Enamine | EN300-43310-0.5g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 0.5g |
$78.0 | 2023-05-03 | ||
| Enamine | EN300-43310-2.5g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 2.5g |
$203.0 | 2023-05-03 | ||
| Alichem | A129005872-1g |
3-Amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 95% | 1g |
156.60 USD | 2021-06-01 | |
| TRC | A630318-100mg |
3-Amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
| Enamine | EN300-43310-0.25g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 0.25g |
$49.0 | 2023-05-03 | ||
| Fluorochem | 060275-250mg |
3-Amino-1-piperidin-1-yl-propan-1-one |
161862-09-5 | 250mg |
£33.00 | 2022-03-01 | ||
| Enamine | EN300-43310-0.05g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 0.05g |
$23.0 | 2023-05-03 | ||
| Enamine | EN300-43310-0.1g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 0.1g |
$35.0 | 2023-05-03 |
3-amino-1-(piperidin-1-yl)propan-1-one 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
161862-09-5 (3-amino-1-(piperidin-1-yl)propan-1-one) 関連製品
- 119110-38-2(Propanediamide,N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl-)
- 135734-39-3(Propanediamide,N1-heptyl-N3,N3-bis[8-[[3-(heptylmethylamino)-1,3-dioxopropyl]amino]octyl]-N1-methyl-)
- 5299-66-1(1-(Piperidin-1-yl)decan-1-one)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:161862-09-5)3-amino-1-(piperidin-1-yl)propan-1-one

清らかである:99%
はかる:5g
価格 ($):436.0